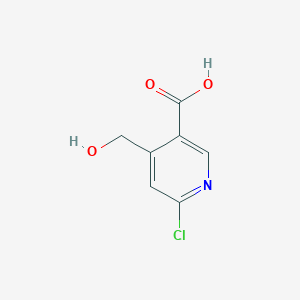

6-Chloro-4-hydroxymethyl-nicotinic acid

Description

6-Chloro-4-hydroxymethyl-nicotinic acid is a substituted nicotinic acid derivative featuring a chlorine atom at the 6-position and a hydroxymethyl (-CH2OH) group at the 4-position of the pyridine ring.

Properties

IUPAC Name |

6-chloro-4-(hydroxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-1-4(3-10)5(2-9-6)7(11)12/h1-2,10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUZPWPNXRLTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-4-hydroxymethyl-nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications. This article reviews the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the chlorination of nicotinic acid followed by hydroxymethylation. The synthesis process is crucial as it influences the compound's biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various nicotinic acid derivatives, including this compound. For instance, a study demonstrated that derivatives showed significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.03 mM |

| Pseudomonas aeruginosa | 0.016 mM | |

| Klebsiella pneumoniae | 0.03 mM | |

| Candida albicans | <1 mM |

The results indicate that this compound exhibits potent activity against gram-positive bacteria at lower concentrations compared to gram-negative bacteria .

The mechanism through which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Research suggests that it may enhance or restore the efficacy of existing antibiotics by targeting specific resistance proteins .

Pharmacological Properties

In addition to its antimicrobial properties, derivatives of nicotinic acid are also being investigated for their pharmacological effects on neurological conditions. For example, nicotinamide (a related compound) has been shown to improve cognitive function and reduce neurodegeneration in various models .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound significantly inhibited bacterial growth at concentrations as low as 0.03 mM, suggesting its potential as a therapeutic agent against resistant strains .

- Neuroprotective Effects : Another study explored the neuroprotective properties of nicotinic acid derivatives in models of ischemic stroke. The results indicated that these compounds could reduce neuronal death and improve recovery outcomes .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

6-Chloro-4-hydroxymethyl-nicotinic acid has been studied for its potential antimicrobial properties. Research indicates that derivatives of nicotinic acid can exhibit significant antibacterial activity against various pathogens. For example, compounds related to this structure have shown effectiveness against resistant strains of bacteria, making them candidates for new antibiotic development .

Anti-inflammatory Properties

The compound's derivatives have been investigated for anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . Such properties make it a valuable candidate for developing therapeutic agents aimed at conditions like arthritis and other inflammatory disorders.

Neurological Applications

Research has indicated that nicotinic acid derivatives can influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. The modulation of nicotinic receptors by these compounds could enhance cognitive functions and memory retention .

Agrochemical Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of various agrochemicals, including pesticides. Its structural properties allow it to be modified into more complex molecules that exhibit insecticidal or herbicidal activity. For instance, it has been utilized in the development of neonicotinoid pesticides, which are known for their effectiveness against a wide range of pests while being less harmful to non-target species .

Plant Growth Regulators

The compound is also explored for its role as a plant growth regulator. Studies indicate that certain derivatives can enhance plant growth and resistance to environmental stressors, promoting agricultural productivity . This application is particularly relevant in the context of sustainable agriculture practices.

Synthesis and Production

The synthesis of this compound typically involves catalytic oxidation methods that are environmentally friendly compared to traditional methods. For example, recent patents describe processes using cobalt acetate as a catalyst under mild conditions, leading to higher yields with reduced environmental impact .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the efficacy against Staphylococcus aureus | Showed significant inhibition at low concentrations |

| Research on Anti-inflammatory Effects | Evaluated cytokine production in vitro | Reduced TNF-alpha levels significantly |

| Development of Neonicotinoids | Synthesized from this compound | Demonstrated high efficacy against aphids with low toxicity to beneficial insects |

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Acidity: The hydroxymethyl group in this compound likely increases acidity (lower pKa) compared to methyl-substituted analogs due to the electron-withdrawing effect of the -OH group . Amino-substituted derivatives (e.g., 6-Amino-4-chloro-nicotinic acid) exhibit even lower pKa values (~1.65), enhancing solubility in aqueous environments .

Hydrophilicity and Solubility :

- The hydroxymethyl group improves water solubility relative to methyl or halogen-only analogs, critical for pharmaceutical applications requiring bioavailability .

- Chlorine at the 6-position generally reduces solubility but enhances metabolic stability .

Thermal Stability: Predicted boiling points for hydroxymethyl and amino derivatives exceed 380°C, suggesting high thermal stability suitable for synthetic intermediates .

Safety and Handling :

Preparation Methods

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-5-methylpyridine |

| Catalyst | Cobalt acetate (approx. 1-3 g) |

| Solvent | Chlorobenzene (450-600 g) |

| Temperature | 70-80°C |

| Oxygen flow rate | ~0.4 L/min |

| Reaction time | 4 hours |

| Yield | ~79.7% (purified product) |

| Purity (HPLC) | 99.52% |

The crude product is obtained by filtering and drying after reaction, followed by recrystallization in methanol to yield pure 6-chloronicotinic acid.

Hydroxymethylation to Obtain 6-Chloro-4-hydroxymethyl-nicotinic Acid

The direct hydroxymethylation of 6-chloronicotinic acid at the 4-position to introduce the hydroxymethyl group (-CH2OH) is less commonly detailed in patents but can be inferred from related synthetic procedures involving 2-(hydroxymethyl)nicotinic acid derivatives.

A representative approach involves:

- Using 6-chloronicotinic acid or its ester derivative as starting material.

- Reacting with formaldehyde or an equivalent hydroxymethylating agent under controlled conditions.

- Employing bases such as potassium hydroxide to facilitate the substitution.

- Careful pH adjustment and purification to isolate the hydroxymethylated product.

The synthesis of 2-(hydroxymethyl)nicotinic acid, a close analog, has been reported via base-catalyzed hydroxymethylation in THF/water mixtures with subsequent acidification and purification. By analogy, similar conditions can be adapted for 6-chloro substituted derivatives.

Example Hydroxymethylation Procedure (Analogous)

| Step | Description |

|---|---|

| Solvent | THF/H2O mixture (1:1 v/v) |

| Base | KOH (3 equivalents) |

| Temperature | 100°C |

| Reaction time | 20 hours |

| Work-up | Cooling, acidification to pH 4-5, solvent removal |

| Purification | Recrystallization or extraction |

| Yield | Moderate to high (varies with substrate and conditions) |

This method provides a route to hydroxymethylated nicotinic acid derivatives with good control over substitution and purity.

Purification Techniques

After synthesis, purification is typically achieved by:

- Recrystallization from hot methanol or water to remove impurities.

- Drying under controlled temperature (e.g., 80°C for several hours).

- Sublimation under vacuum may be employed for further purification if needed.

Comparative Summary of Preparation Methods

| Method Aspect | Direct Oxidation of 2-Chloro-5-methylpyridine | Hydroxymethylation of Chloronicotinic Acid Derivative |

|---|---|---|

| Starting Material | 2-Chloro-5-methylpyridine | 6-Chloronicotinic acid or ester |

| Key Reagents | Oxygen, cobalt acetate catalyst, chlorobenzene | Formaldehyde or equivalent, KOH |

| Reaction Conditions | 70-80°C, oxygen atmosphere, 4 hours | 100°C, basic aqueous-organic solvent, 20 hours |

| Environmental Impact | Mild, avoids heavy metals and strong acids | Mild to moderate, depends on reagents |

| Yield | ~80% (for 6-chloronicotinic acid) | Variable, moderate to high |

| Purification | Recrystallization, drying | Acidification, recrystallization |

Research Findings and Industrial Relevance

- The cobalt acetate-catalyzed oxidation method for 6-chloronicotinic acid is industrially viable due to mild conditions and high yield, minimizing environmental hazards associated with traditional oxidants.

- Hydroxymethylation methods adapted from 2-(hydroxymethyl)nicotinic acid syntheses provide a feasible pathway to the target compound but require optimization for scale-up.

- No direct industrial-scale preparation of this compound is widely documented, indicating potential for further research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-hydroxymethyl-nicotinic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via regioselective chlorination of hydroxymethyl-substituted nicotinic acid precursors. Organolithium reagents (e.g., n-butyllithium) or halogenation agents (e.g., POCl₃) are effective for introducing chlorine at the 6-position . Reaction temperature (0–6°C) and solvent polarity (e.g., DMF or THF) significantly impact regioselectivity and byproduct formation. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >98% purity .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodology : Use X-ray crystallography (SHELX software suite for refinement ) to confirm the 3D structure, supplemented by NMR (¹H/¹³C) and FTIR spectroscopy. For example, the hydroxymethyl group (-CH₂OH) exhibits characteristic O-H stretching (~3200–3600 cm⁻¹) in IR, while ¹H NMR shows a singlet for the -CH₂Cl moiety at δ ~4.2 ppm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Based on analogs like 6-hydroxynicotinic acid, use PPE (non-permeable gloves, safety goggles) and ensure fume hood ventilation. Avoid contact with oxidizing agents (e.g., NOx) to prevent hazardous decomposition. Store at 0–6°C to minimize degradation .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Analytical Approach : Conduct systematic solubility studies using HPLC (C18 columns, UV detection at 254 nm) to quantify dissolved fractions. Conflicting reports may arise from impurities (e.g., residual chlorination byproducts) or pH-dependent ionization (pKa ~3.5 for the carboxylic acid group). Adjust solvent pH and use mass spectrometry (LC-MS) to verify purity .

Q. What experimental strategies can distinguish between tautomeric forms or hydrate derivatives of the compound?

- Methodology : Use dynamic NMR (VT-NMR) to observe temperature-dependent tautomer equilibria. For hydrate detection, combine Karl Fischer titration with thermogravimetric analysis (TGA) to quantify water content. Crystallographic data (via SHELXL ) can confirm the absence/presence of lattice water .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its activity?

- Experimental Design : Screen against nicotinic acetylcholine receptor (nAChR) subtypes using radioligand binding assays (³H-epibatidine) . For enzymatic inhibition (e.g., dehydrogenase), employ spectrophotometric assays monitoring NADH/NADPH depletion at 340 nm. Molecular docking (AutoDock Vina) can predict binding modes to guide mutagenesis studies .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be quantified?

- Analytical Framework : Perform hydrolysis studies under varied pH (2–12) and UV exposure to track degradation products via LC-MS/MS. Use soil microcosms spiked with ¹⁴C-labeled compound to measure mineralization rates (CO₂ evolution) and identify metabolites (e.g., 6-CNA derivatives ).

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Resolution Strategy : Cross-validate results using certified reference standards (e.g., Nicotinamide analogs ). Confirm melting points via differential scanning calorimetry (DSC) and compare spectral libraries (NIST or PubChem ). Contamination by isomers (e.g., 5-chloro derivatives) is a common source of error; use chiral HPLC to resolve enantiomers .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodology : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations) using nonlinear regression (GraphPad Prism). Assess outliers via Grubbs’ test and validate reproducibility with triplicate assays .

Tables of Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 187.59 g/mol | HRMS | |

| Melting Point | 128–131°C | DSC | |

| LogP (Octanol-Water) | 1.2 ± 0.3 | Shake-flask HPLC | |

| pKa (Carboxylic Acid) | 3.4 | Potentiometric titration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.